![molecular formula C8H3F3INS B13123775 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with an iodine atom at the 6-position and a trifluoromethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the iodination of 2-(trifluoromethyl)benzo[d]thiazole. This process typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 6-position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethyl group onto a pre-iodinated benzothiazole ring . This method offers high selectivity and yields, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced with other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
作用機序
The mechanism of action of 6-Iodo-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The iodine atom can form halogen bonds with biological macromolecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Similar in structure but with a bromine atom instead of iodine.
6-Bromo-2-ethyl-1,3-benzothiazole: Features a bromine atom and an ethyl group.
2-Amino-6-(trifluoromethyl)benzothiazole: Contains an amino group at the 2-position.
Uniqueness
6-Iodo-2-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both an iodine atom and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C8H3F3INS |
|---|---|
分子量 |
329.08 g/mol |
IUPAC名 |
6-iodo-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F3INS/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7/h1-3H |
InChIキー |
AGJJSLGOMSAQHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)SC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


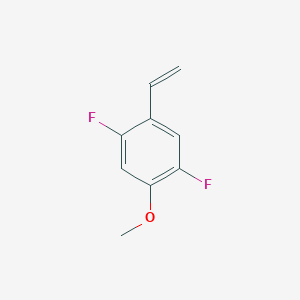

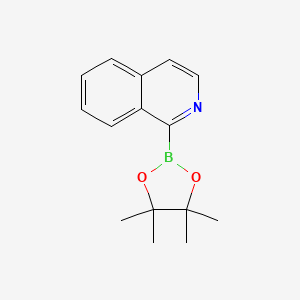
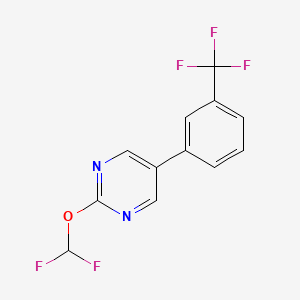


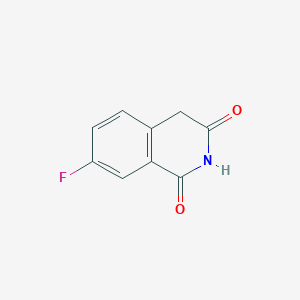

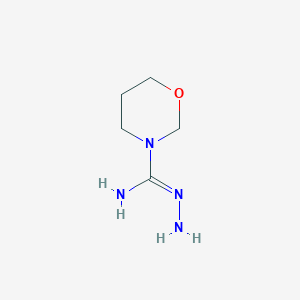

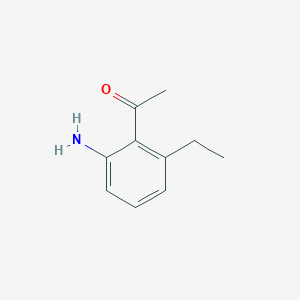
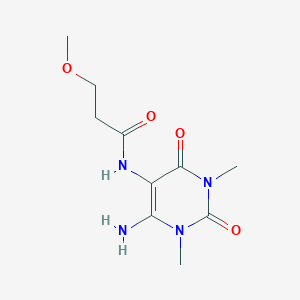
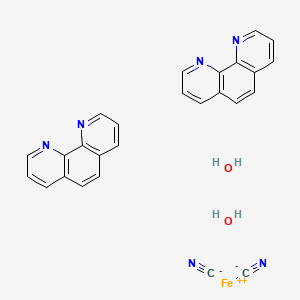
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
